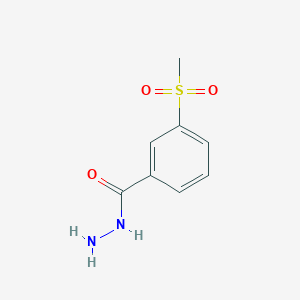

3-(Methylsulfonyl)benzohydrazide

Description

Significance of Hydrazide and Hydrazone Scaffolds in Drug Discovery and Development

The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONH-N=CH-) derivatives represent a cornerstone in the architecture of medicinally active compounds. chemicalbook.com These scaffolds are prized for their synthetic accessibility and their capacity for diverse chemical modifications. The core hydrazide-hydrazone structure is a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been integrated into a vast array of therapeutic agents. organic-chemistry.org

The significance of these scaffolds is underscored by the broad spectrum of biological activities their derivatives have been shown to possess. These activities include antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. chemicalbook.comnih.gov The ability of the azomethine group (–NH–N=CH–) in hydrazones to form stable complexes with various metal ions is another key feature that can enhance their biological potency. google.com Furthermore, hydrazides are crucial intermediates, readily reacting with aldehydes and ketones to form extensive libraries of hydrazone derivatives for high-throughput screening. chemicalbook.comontosight.ai They are also key building blocks for synthesizing a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are themselves important pharmacophores. mdpi.com

Overview of Methylsulfonylbenzohydrazide as a Promising Scaffold in Chemical Biology

Within the broader family of benzohydrazides, 3-(Methylsulfonyl)benzohydrazide emerges as a scaffold of significant interest. This molecule integrates the proven versatile hydrazide functional group with a methylsulfonyl (-SO2CH3) substituent. The methylsulfonyl group is a strong electron-withdrawing group, a feature known to modulate the electronic properties of a molecule, potentially enhancing its stability, reactivity, and biological activity. This group can influence how the molecule interacts with biological targets, for instance, by altering its binding affinity to enzyme active sites.

The combination of the reactive hydrazide moiety and the modulating methylsulfonyl group makes this compound a promising platform for developing new chemical probes and drug candidates. Its structure allows for the systematic synthesis of derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize for specific biological targets. While direct studies on this specific isomer are emerging, the established importance of both the hydrazide and arylsulfonamide motifs in drug design positions this compound as a valuable building block for future research in chemical biology and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQVGKOKFZZZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3 Methylsulfonyl Benzohydrazide

Common Synthetic Routes for Benzohydrazide (B10538) Derivatives

The synthesis of benzohydrazide derivatives is typically straightforward and efficient. The most prevalent method involves the reaction of a corresponding methyl benzoate (B1203000) ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). organic-chemistry.org This nucleophilic acyl substitution reaction is often carried out by heating the mixture, sometimes in a solvent like ethanol (B145695). organic-chemistry.orgsigmaaldrich.com The resulting benzohydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization. organic-chemistry.org These hydrazides then serve as key intermediates for creating a diverse range of N'-substituted hydrazones through condensation reactions with various aldehydes or ketones. mdpi.comsigmaaldrich.com

Specific Synthesis and Purification Methods for 3-(Methylsulfonyl)benzohydrazide

While a specific, published synthesis for this compound is not widely documented, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely proceed in three main steps starting from 3-(Methylthio)benzoic acid:

Oxidation: The first step involves the oxidation of the thioether group (-SCH3) in 3-(Methylthio)benzoic acid to the corresponding sulfone (-SO2CH3). This transformation is a standard procedure in organic synthesis and can be achieved using various oxidizing agents. organic-chemistry.org

Esterification: The resulting 3-(Methylsulfonyl)benzoic acid is then converted to its methyl ester, methyl 3-(methylsulfonyl)benzoate. This is typically accomplished through Fischer esterification, by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid.

Hydrazinolysis: In the final step, the methyl 3-(methylsulfonyl)benzoate is reacted with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the target compound, this compound.

Purification of the final product would likely involve filtration followed by recrystallization from a suitable solvent like ethanol to yield the pure hydrazide.

Molecular Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the presence of specific functional groups and mapping the connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum of 3-(Methylsulfonyl)benzohydrazide would be expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the hydrazide moiety (-NHNH₂). The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum due to their different chemical environments and spin-spin coupling. The methyl protons would be expected to appear as a sharp singlet, and the hydrazide protons would likely present as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with different chemical shifts depending on their substitution pattern), and the methyl carbon of the sulfonyl group. The chemical shift of the carbonyl carbon would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~8.0-8.5 | Multiplet | Aromatic protons |

| ~3.1 | Singlet | -SO₂CH₃ | |

| Variable (broad) | Singlet | -CONHH ₂ | |

| Variable (broad) | Singlet | -CONH NH₂ | |

| ¹³C NMR | ~165-170 | - | C=O |

| ~125-140 | - | Aromatic carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands would be expected for the N-H, C=O, and S=O bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (hydrazide) | 3200-3400 | Medium-Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2900-3000 | Weak |

| C=O stretch (amide I) | 1640-1680 | Strong |

| N-H bend (amide II) | 1515-1550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as NH₃, N₂H₄, and SO₂CH₃, providing further structural confirmation.

Crystallographic Techniques

Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula of this compound (C₈H₁₀N₂O₃S) to verify its elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage |

|---|---|---|---|

| Carbon | C | 12.01 | 44.43% |

| Hydrogen | H | 1.01 | 4.66% |

| Nitrogen | N | 14.01 | 12.95% |

| Oxygen | O | 16.00 | 22.19% |

Structure Activity Relationship Sar Studies of Methylsulfonylbenzohydrazide Derivatives

Identification and Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For 3-(methylsulfonyl)benzohydrazide derivatives, a putative pharmacophore model can be proposed based on their common structural elements.

The key pharmacophoric features are thought to include:

A hydrogen-bond acceptor: The oxygen atom of the carbonyl group and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.

A hydrogen-bond donor: The N-H groups of the hydrazide moiety can act as hydrogen bond donors.

An aromatic ring: The benzene (B151609) ring provides a scaffold for substitutions and can engage in π-π stacking or hydrophobic interactions with the target protein.

A hydrophobic region: The methyl group of the methylsulfonyl moiety contributes to the hydrophobicity of the molecule.

The spatial arrangement of these features is critical for the molecule's ability to bind to its target. The hydrazide linker provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket.

Table 1: Putative Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl group (C=O), Sulfonyl group (SO₂) | Interaction with hydrogen bond donor residues in the target protein. |

| Hydrogen Bond Donor | Hydrazide group (-NH-NH₂) | Interaction with hydrogen bond acceptor residues in the target protein. |

| Aromatic Ring | Benzene ring | π-π stacking, hydrophobic interactions. |

Influence of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents on the aromatic ring. The nature and position of these substituents influence the electronic and steric properties of the molecule, which in turn affect its binding affinity and efficacy.

The electronic properties of substituents on the benzene ring can modulate the electron density distribution within the molecule, impacting its interaction with the biological target. derpharmachemica.commdpi.com

Electron-Withdrawing Groups (EWGs): The methylsulfonyl group (-SO₂CH₃) at the 3-position is a strong electron-withdrawing group. derpharmachemica.com This reduces the electron density of the benzene ring, potentially influencing its reactivity and interaction with the target. derpharmachemica.com The introduction of additional EWGs, such as nitro (-NO₂) or cyano (-CN) groups, can further enhance this effect. derpharmachemica.comacs.org In some cases, strong EWGs can lead to improved activity by increasing the acidity of the N-H protons, making them better hydrogen bond donors. researchgate.net

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increases the electron density of the aromatic ring. mdpi.com This can enhance interactions with electron-deficient regions of the target protein. nih.gov The position of these groups is also critical; for example, an EDG at the para-position can have a more pronounced effect on the electronic character of the molecule compared to a meta-position.

Table 2: Illustrative Electronic Effects of Substituents on Activity

| Compound | Substituent (R) | Electronic Nature | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | H | Neutral | 10.5 |

| 2 | 4-NO₂ | Strong EWG | 2.1 |

| 3 | 4-Cl | Weak EWG | 5.8 |

| 4 | 4-OCH₃ | Strong EDG | 8.3 |

This data is illustrative and intended to demonstrate the principles of electronic effects.

The size, shape, and conformational flexibility of substituents can have a profound impact on the biological activity of this compound derivatives.

Steric Hindrance: Bulky substituents introduced near the hydrazide moiety or other key interaction points can sterically hinder the binding of the molecule to its target, leading to a decrease in activity. The conformation of the molecule can also be affected by bulky groups, which may restrict the rotational freedom around certain bonds and lock the molecule in a less active conformation. researchgate.net

Favorable Steric Interactions: In some instances, larger substituents can form favorable van der Waals or hydrophobic interactions with specific pockets in the target protein, thereby enhancing activity. The optimal size and shape of the substituent depend on the topology of the binding site.

Studies on related hydrazone derivatives have shown that the conformational properties, such as the E/Z isomerism around the C=N bond (in Schiff base derivatives) and the rotational barriers of the amide C-N bond, are crucial for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools for predicting the activity of novel compounds and for understanding the key molecular features that drive activity.

A QSAR model is typically derived using statistical methods, such as multiple linear regression (MLR), to establish a relationship between molecular descriptors (representing the structural features) and the biological activity (e.g., IC₅₀ values). A general form of a QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are coefficients determined by the regression analysis, and D₁, D₂, ..., Dₙ are the molecular descriptors.

For this compound derivatives, a hypothetical QSAR model might include terms for electronic effects (e.g., Hammett constants), steric effects (e.g., molar refractivity), and hydrophobicity (e.g., logP). The development of a robust and predictive QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity. acs.org

A wide array of molecular descriptors can be used in QSAR modeling to quantify the structural features of molecules. frontiersin.org These can be broadly classified into topological and electronic descriptors.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and encode information about its size, shape, branching, and connectivity. researchgate.net Examples include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms.

Molecular Connectivity Indices (χ): Describe the degree of branching in a molecule.

Kappa Shape Indices (κ): Quantify different aspects of molecular shape.

Electrotopological State (E-state) Indices: Describe the electronic and topological environment of each atom in the molecule. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include:

Hammett Constants (σ): Describe the electron-donating or electron-withdrawing ability of substituents on an aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: Relate to the molecule's ability to donate or accept electrons.

The selection of appropriate descriptors is critical for developing a meaningful and predictive QSAR model. researchgate.net

Table 3: Common Descriptors for QSAR Modeling

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index (W) | Molecular size and branching. |

| Topological | Molecular Connectivity Index (¹χ) | Degree of branching. |

| Electronic | Hammett Constant (σ) | Electronic effect of substituents. |

| Electronic | Dipole Moment (µ) | Molecular polarity. |

| Physicochemical | LogP | Hydrophobicity. |

Pre Clinical Pharmacological and Biological Investigations

Antimicrobial Activity Evaluation

Derivatives of 3-(Methylsulfonyl)benzohydrazide have demonstrated notable potential as antimicrobial agents, with studies exploring their efficacy against a variety of bacterial, fungal, and mycobacterial strains.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of benzohydrazide (B10538) derivatives have been evaluated against several medically important Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Certain novel hydrazide-hydrazone derivatives of benzimidazole (B57391) have shown significant antibacterial activity against S. aureus. nih.gov Specifically, some compounds exhibited better activity (MIC = 0.032 µM) compared to the reference drug cefadroxil (B1668780) (MIC = 0.345 µM). nih.gov In another study, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide demonstrated low MIC values against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Asymmetric and monomeric robenidine (B1679493) analogues have also shown activity against MRSA with a MIC of 1.0 μg mL-1. nih.gov

Streptococcus pyogenes : A series of novel 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide derivatives were screened for their activity against S. pyogenes. researchgate.net

Bacillus subtilis : Hydrazide-hydrazones have shown good to moderate activity against B. subtilis. nih.gov Some derivatives of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid were found to have higher antimicrobial activity against Bacillus spp. than cefuroxime (B34974) or ampicillin. nih.gov

Bacillus cereus : One study found that a specific benzimidazole derivative was highly active against Bacillus cereus. mdpi.com

Gram-Negative Bacteria:

Escherichia coli : Benzimidazole derivatives have demonstrated activity against E. coli. nih.govmdpi.com Some compounds showed better activity (MIC = 0.032 µM) than the reference drug. nih.gov However, one study reported only slight activity for a particular derivative against E. coli. mdpi.com A 4-tert-butyl analogue of robenidine was active against E. coli at 16 μg mL-1. nih.gov

Pseudomonas aeruginosa : Hydrazide-hydrazone derivatives have been tested against P. aeruginosa, showing good or moderate activity. nih.gov Certain robenidine analogues also displayed activity against P. aeruginosa with MIC values of 32 μg mL-1. nih.gov In a mouse skin infection model, some pseudopeptides were effective against this bacterium. researchgate.netplos.org

Interactive Data Table: Antibacterial Activity of Benzohydrazide Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

| Benzimidazole hydrazide-hydrazone | S. aureus | MIC = 0.032 µM | nih.gov |

| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | MRSA | Low MIC values | nih.gov |

| Asymmetric robenidine analogue | MRSA | MIC = 1.0 μg mL-1 | nih.gov |

| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide derivative | S. pyogenes | Screened for activity | researchgate.net |

| Hydrazide-hydrazone of 3-methoxybenzoic acid | Bacillus spp. | Higher than cefuroxime/ampicillin | nih.gov |

| Benzimidazole derivative | B. cereus | Highly active | mdpi.com |

| Benzimidazole hydrazide-hydrazone | E. coli | MIC = 0.032 µM | nih.gov |

| 4-tert-butyl robenidine analogue | E. coli | MIC = 16 μg mL-1 | nih.gov |

| Hydrazide-hydrazone derivative | P. aeruginosa | Good to moderate activity | nih.gov |

| Robenidine analogue | P. aeruginosa | MIC = 32 μg mL-1 | nih.gov |

Antifungal Potential

The antifungal activity of benzohydrazide derivatives has been investigated against pathogenic fungi such as Aspergillus niger and Candida albicans.

Aspergillus niger : Several studies have reported the antifungal activity of various compounds against A. niger. nih.govmdpi.comresearchgate.net For instance, certain cobalt(II)-coordination polymers containing glutarates and bipyridyl ligands have shown the ability to inactivate A. niger spores. researchgate.net

Candida albicans : A compelling series of innovative benzohydrazide derivatives demonstrated notable antifungal activities against tested microorganisms, including C. albicans. researchgate.net Some 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against C. albicans. nih.gov The development of 1,2,3-triazole derivatives is also being explored for their potential against C. albicans. nih.gov

Anti-Mycobacterial and Anti-Tubercular Activity

A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mycobacterium tuberculosis : Numerous studies have highlighted the potential of benzohydrazide and related structures as anti-mycobacterial agents. researchgate.net

Sulfonyl hydrazones are considered a promising scaffold for antitubercular drug discovery. mdpi.com

Benzothiazoles have been identified as a novel anti-mycobacterial series that inhibits the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov

A series of benzothiazole (B30560) amides have been developed as potent antimycobacterial agents, with some compounds demonstrating excellent potency. nih.gov

Hydrazones of 4-(trifluoromethyl)benzohydrazide have been synthesized and screened for their in vitro activity against M. tuberculosis, with some derivatives showing high and selective inhibition. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been used to predict the anti-mycobacterial activity of substituted 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones against M. tuberculosis. chemicalpapers.com

Investigation of Antimicrobial Mechanisms

Research into the mechanisms of action of these compounds is ongoing. One identified mechanism is the inhibition of biofilm formation. Another potential target is DNA topoisomerases. The bactericidal activity of some peptidomimetics has been attributed to their ability to associate with bacterial lipid bilayers and induce membrane permeability, leading to bacterial death. plos.org

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Cytotoxicity Profiles in Human Cancer Cell Lines

The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

A549 (Lung Carcinoma): Newly synthesized sulfonyl hydrazones demonstrated antiproliferative activities against the A549 cell line, with IC50 values ranging from 29.59 to 176.70 μM. researchgate.net

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic activity of various benzohydrazide derivatives against MCF-7 cells.

A series of novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested, with some compounds showing remarkable inhibition of breast cancer cell growth. nih.gov

Other sulfonyl hydrazones showed IC50 values ranging from 27.70 to 170.30 μM against MCF-7 cells. researchgate.net

The cytotoxicity of some hydrazide-hydrazone derivatives was also measured against MCF-7 cells. ekb.eg

HeLa (Cervical Cancer): The cytotoxic effects of new guanidine (B92328) derivatives on HeLa cells have been evaluated, with some compounds showing significant activity. nih.gov A novel benzothiazole derivative, PB11, was also found to be highly cytotoxic to HeLa cells. nih.gov

HepG2 (Hepatocellular Carcinoma): The cytotoxic activities of novel 3-cyanopyridine (B1664610) derivatives were evaluated against HepG2 cells, with some compounds showing significant effects. researchgate.net

T47D (Breast Cancer): While specific data for T47D is not detailed in the provided context, the broad investigation into breast cancer cell lines like MCF-7 suggests potential relevance. nih.govresearchgate.net

Interactive Data Table: Cytotoxicity of Benzohydrazide Derivatives in Human Cancer Cell Lines

| Compound Type | Cell Line | IC50 Values (µM) | Reference |

| Sulfonyl hydrazones | A549 | 29.59–176.70 | researchgate.net |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7 | Mean IC50 of 12.7 & 12.8 for most active compounds | nih.gov |

| Sulfonyl hydrazones | MCF-7 | 27.70–170.30 | researchgate.net |

| Guanidine derivatives | HeLa | Mean IC50 of 12.7 & 12.8 for most active compounds | nih.gov |

| Benzothiazole derivative PB11 | HeLa | < 0.05 | nih.gov |

| 3-Cyanopyridine derivatives | HepG2 | Significant cytotoxic activities | researchgate.net |

Mechanistic Studies of Antitumor Effects

The antitumor activity of compounds derived from this compound is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis:

Research has shown that certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold can trigger apoptosis in cancer cells. nih.gov The process of apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.com Studies have demonstrated that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves changes in the mitochondrial membrane potential. mdpi.comresearchgate.net For instance, some aryl sulfonate derivatives based on a hydrazone linkage have been shown to induce apoptosis in MCF-7 breast cancer cells by disrupting the mitochondrial membrane potential, which in turn activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. researchgate.net

The induction of apoptosis can be confirmed through various assays. The Annexin V/propidium iodide (PI) assay is a common method used to detect early and late apoptotic cells. mdpi.com Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. mdpi.commdpi.com Another method involves the use of fluorescent dyes like acridine (B1665455) orange and ethidium (B1194527) bromide (AO/EB) to visualize apoptotic changes in cell morphology. mdpi.com Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a key indicator of this process. nih.gov For example, some novel sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells by activating caspase-8, an initiator caspase in the extrinsic pathway. mdpi.com

Cell Cycle Perturbation:

In addition to inducing apoptosis, derivatives of this compound can also exert their antitumor effects by perturbing the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cancer cell proliferation. Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, particularly during mitosis. nih.gov Inhibition of PLK1 can cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and ultimately leading to apoptotic cell death. nih.gov

Studies on novel benzenesulfonamide-aroylhydrazone conjugates have shown their ability to induce cell cycle arrest in breast cancer cells. nih.gov This effect is often mediated through signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. nih.gov By interfering with these pathways, these compounds can halt the progression of the cell cycle and inhibit tumor growth.

Enzyme Kinase Inhibition

Enzyme kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. The overexpression or aberrant activity of certain kinases is a common feature of many cancers, making them attractive targets for anticancer drug development. Derivatives of this compound have been investigated for their ability to inhibit several key kinases involved in tumorigenesis.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2):

EGFR and HER2 are members of the receptor tyrosine kinase family that are frequently overexpressed in various cancers, including breast, lung, and colon cancer. tandfonline.comnih.gov Their overexpression is associated with aggressive tumor growth and poor prognosis. tandfonline.comnih.gov Consequently, inhibiting the activity of EGFR and HER2 is a well-established strategy in cancer therapy. tandfonline.comnih.gov

Novel hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated inhibitory activity against both EGFR and HER2. tandfonline.com For instance, certain compounds with a 2-hydroxyphenyl fragment have shown potent inhibition of these kinases. tandfonline.com The inhibitory activity of these compounds is often comparable to that of established EGFR and HER2 inhibitors. tandfonline.com The mechanism of action involves binding to the kinase domain of the receptors, which prevents their phosphorylation and the subsequent activation of downstream signaling pathways like PI3K/Akt and MEK/Erk that promote cell proliferation and survival. nih.gov The development of agents that can simultaneously target EGFR, HER2, and even HER3 is considered an improved therapeutic approach to overcome resistance mechanisms. nih.govucsf.eduresearchgate.net

Cyclooxygenase-2 (COX-2):

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a role in inflammation and tumorigenesis. tandfonline.comnih.gov Inhibition of COX-2 can lead to the suppression of proliferation and induction of apoptosis in cancer cells. nih.gov Certain hydrazone derivatives have been shown to act as inhibitors of COX-2, suggesting a multitargeted mechanism for their antitumor effects. tandfonline.com The design of selective COX-2 inhibitors is an active area of research to develop anticancer agents with improved safety profiles. nih.govnih.gov

Polo-like Kinase 1 (PLK1):

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating mitosis. nih.gov It is overexpressed in many types of cancer, making it an attractive target for anticancer therapy. nih.govnih.gov Inhibition of PLK1 disrupts the cell cycle, leading to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov While specific studies on the direct inhibition of PLK1 by this compound itself are not detailed, the broader class of compounds to which it belongs has been explored for PLK1 inhibition. researchgate.netresearchgate.netmdpi.com For example, pyrazole-based inhibitors have been developed that target the polo-box domain (PBD) of PLK1, a unique protein-protein interaction domain, offering a potential for selective inhibition. nih.gov

Enzyme Inhibition Studies (Non-Anticancer Targets)

Beyond their anticancer potential, derivatives of this compound have also been investigated for their ability to inhibit other enzymes, highlighting their potential therapeutic applications in other disease areas.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function. nih.govnih.gov

Several studies have reported the synthesis and evaluation of benzohydrazide derivatives as inhibitors of both AChE and BChE. nih.govmdpi.comresearchgate.net Many of these compounds exhibit dual inhibitory activity, with some showing selectivity towards either AChE or BChE. nih.govmdpi.com For instance, certain N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been identified as dual inhibitors of both enzymes. nih.gov The inhibitory potency of these compounds, often expressed as IC50 values, has been found to be comparable or even better than that of the clinically used drug rivastigmine. nih.govmdpi.com The structure-activity relationship studies have revealed that the nature and position of substituents on the benzoyl ring and the N-alkyl chain play a crucial role in determining the inhibitory activity and selectivity. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzohydrazide Derivatives

| Compound Type | Target Enzyme | IC50 Range (µM) | Reference |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | nih.gov |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8–137.7 | mdpi.com |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | 19.1–881.1 | mdpi.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov Human carbonic anhydrase isozymes I and II (hCA I and hCA II) are cytosolic isoforms that are considered off-target enzymes in cancer therapy, while isoforms like hCA IX and hCA XII are tumor-associated and are actively targeted for anticancer drug development. nih.gov

A series of benzenesulfonamides incorporating aroylhydrazone and other heterocyclic moieties have been investigated as inhibitors of various hCA isoforms. nih.gov These studies have shown that some of these compounds exhibit potent inhibitory activity against hCA II, with inhibition constants (KIs) in the low nanomolar range. nih.gov The inhibition of hCA I is generally weaker. nih.gov The structure-activity relationship studies have indicated that the nature of the substituents on the benzenesulfonamide (B165840) scaffold significantly influences the inhibitory potency and selectivity against different CA isoforms. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. nih.govajrconline.orgnih.gov The anti-inflammatory activity of a compound is often associated with its ability to inhibit enzymes like COX-2, which are involved in the production of pro-inflammatory mediators. nih.gov

Derivatives of benzohydrazide have been reported to possess anti-inflammatory properties. ajrconline.org For example, certain hydrazide-hydrazone derivatives have shown potential as anti-inflammatory agents. ajrconline.org The synthesis of 1,2,3-triazole linked isoflavone (B191592) benzodiazepine (B76468) hybrids has also been explored for their anti-inflammatory potential, with some compounds showing useful inhibitory activity against nitric oxide (NO) production, a key inflammatory mediator. hud.ac.uk

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the aging process and the development of various diseases, including cancer and neurodegenerative disorders. mdpi.com Antioxidants are molecules that can neutralize free radicals and reduce oxidative damage.

The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.netebi.ac.uk In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in its absorbance at a specific wavelength. nih.gov Several studies have investigated the antioxidant activity of benzohydrazide derivatives, suggesting their potential to act as radical scavengers. researchgate.net

Other Investigated Biological Activities

Beyond the primary areas of investigation, the versatile scaffold of this compound has inspired the exploration of its derivatives for a range of other potential therapeutic applications. Preclinical studies have delved into their antiviral, antileishmanial, anti-nematode, insecticidal, antidiabetic, and analgesic properties. This section summarizes the key findings from these diverse biological investigations.

Antiviral Activity

The sulfonamide group, a key feature of this compound, is present in a variety of compounds investigated for antiviral properties. nih.govnih.govmdpi.combenthamdirect.comajchem-b.comnih.gov Research has shown that sulfonamide derivatives exhibit a broad spectrum of antiviral activity against numerous viruses, including coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. nih.govnih.gov

For instance, some HIV protease inhibitors in clinical use and advanced trials contain a sulfonamide moiety. nih.gov Additionally, non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors incorporating sulfonamide groups have been reported. nih.gov One approach to inhibiting retroviruses like HIV involves targeting the ejection of zinc ions from critical viral zinc finger proteins, a mechanism demonstrated by compounds containing primary sulfonamide groups. nih.gov

Furthermore, benzothiazole derivatives, which share structural similarities with benzohydrazides, have been explored as antiviral agents. The introduction of a methylsulfonyl group at the 3-position of a phenyl ring in certain benzothiazole derivatives significantly increased in-vitro antiviral activity against wild-type and multi-drug resistant viruses. nih.gov Benzimidazole derivatives have also been screened for their antiviral potential, with some compounds showing activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov

While these findings highlight the potential of the broader chemical class, specific in-vitro antiviral screening of this compound itself is not extensively documented in the reviewed literature.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Several studies have highlighted the potential of benzohydrazide and its derivatives as antileishmanial agents. Benzylidene hydrazide, a related structure, is considered a core moiety for designing new drugs against Leishmania donovani. nih.gov

In one study, a series of 2-methoxybenzoylhydrazone derivatives were synthesized and evaluated for their antileishmanial activity. Several of these compounds demonstrated potent activity, with some showing higher efficacy than the standard drug pentamidine.

Table 1: Antileishmanial Activity of 2-Methoxybenzoylhydrazone Derivatives

| Compound | IC₅₀ (µM) vs. Leishmania major |

| Compound 2 | 3.29 ± 0.07 |

| Compound 10 | 1.95 ± 0.04 |

| Compound 11 | 2.49 ± 0.03 |

| Pentamidine (Standard) | 5.09 ± 0.04 |

Another study on nitrofuranyl sulfonohydrazides reported their evaluation for in-vitro antileishmanial activity against three strains of Leishmania, including L. donovani and L. major. biointerfaceresearch.com While no specific antileishmanial hit was identified in that particular study, the exploration of sulfonohydrazide derivatives for this indication is ongoing. biointerfaceresearch.com

Anti-nematode Activity

Plant-parasitic nematodes pose a significant threat to agriculture, prompting research into new nematicidal agents. biointerfaceresearch.com Benzohydrazide derivatives have been investigated for their potential to control nematode infestations. biointerfaceresearch.com

A study on N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides and related compounds tested their anti-nematode activity against gall formation on cucumber roots. The results indicated that certain derivatives significantly reduced gall formation. biointerfaceresearch.com

Table 2: Anti-nematode Activity of Benzohydrazide Derivatives

| Compound | Decrease in Gall Formation (%) |

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | 93 |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | 91 |

| 4-Chloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | 89 |

| N'-{4-[(4-chlorobenzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | 72 |

These findings suggest that the benzohydrazide scaffold is a promising starting point for the development of new anti-nematode agents.

Insecticidal Activity

The development of new insecticides is crucial for pest management. Derivatives of benzohydrazide have been synthesized and evaluated for their insecticidal properties. biointerfaceresearch.comnih.gov One study investigated a series of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide against the common cutworm (Spodoptera litura F). Two compounds, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, demonstrated high insecticidal activity, comparable to the commercial insecticide tebufenozide. nih.gov

Another study reported that N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide showed high insecticidal activity against the house fly and rice weevil, with a 100% death rate for both at a 0.5% concentration. biointerfaceresearch.com

Antidiabetic Activity

Derivatives of sulfonyl hydrazone have been a focus of research for potential antidiabetic agents. These compounds have been tested for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

A study on novel fluorinated sulfonyl hydrazones revealed that some derivatives had potent inhibitory effects on these enzymes. One compound, (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide, was found to be more active than the standard drug acarbose (B1664774) in both α-amylase and α-glucosidase assays. nih.gov

Table 3: Antidiabetic Enzyme Inhibition by Fluorinated Sulfonyl Hydrazone Derivatives

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide | 63.41 ± 0.27 | 79.28 ± 0.55 |

| Acarbose (Standard) | 79.28 ± 0.55 | 93.42 ± 0.73 |

Another study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which are structurally related to this compound, showed that several of these compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. researchgate.net

Analgesic Activity

The hydrazide and hydrazone functionalities are present in many compounds that have been investigated for analgesic properties. mdpi.comnih.gov Preclinical studies, often using the acetic acid-induced writhing test in mice, have demonstrated the potential of these derivatives to alleviate pain.

In one such study, a series of novel hydrazide and hydrazine (B178648) derivatives were synthesized and evaluated for their analgesic activity. Most of the synthesized compounds caused a significant reduction in the writhing response compared to the control group, with one compound showing higher potency than the standard drug mefenamic acid. mdpi.com Similarly, another study on N-pyrrolylcarbohydrazide and its pyrrole (B145914) hydrazone derivatives found that some compounds exhibited dose-dependent analgesic effects in the formalin test. nih.gov

These findings underscore the potential of the broader class of hydrazide and hydrazone derivatives as a source for the development of new analgesic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for forecasting the binding mode and affinity of a ligand to its target. nih.govwustl.edu

Prediction of Binding Modes and Key Interacting Residues

Molecular docking studies have been instrumental in predicting how 3-(Methylsulfonyl)benzohydrazide and its derivatives orient themselves within the active sites of various protein targets. These simulations identify the key amino acid residues that are crucial for binding, providing a roadmap for understanding the compound's mechanism of action and for designing more potent inhibitors.

For instance, in studies involving carbonic anhydrase II, a common drug target, derivatives of benzohydrazide (B10538) have been shown to interact with a conserved set of amino acid residues. nih.gov Key interactions often involve hydrogen bonds with residues such as Thr198 and π-stacking or hydrophobic interactions with residues like His93, Val120, Val121, and Leu196. nih.gov The specific interaction patterns can vary depending on the substituents on the benzohydrazide core. For example, some derivatives form hydrogen bonds with Ala358, while others engage in alkyl and pi interactions with His365 and Ile361 in the active site of MRSA pyruvate (B1213749) kinase. dergipark.org.tr

The binding modes can be broadly categorized. In some cases, the ligand adopts a "bent" conformation, allowing different parts of the molecule to interact with distinct sub-pockets of the active site. semanticscholar.org In other instances, an "extended" conformation is observed. semanticscholar.org A "wedged" mode has also been described, where the ligand fits into a groove between two loops of the protein. semanticscholar.org These varied binding modes highlight the conformational flexibility of the ligand and the adaptability of the protein's active site. semanticscholar.org

| Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Carbonic Anhydrase II | Thr198, His93, Val120, Val121, Leu196 | Hydrogen bonding, π-π T-shaped, π-alkyl |

| MRSA Pyruvate Kinase | His365, Ile361, Ala358 | Alkyl, pi interactions, hydrogen bonding |

| STAT3 SH2 Domain | Tyr640, Gln644 | Hydrogen bonding |

| SARS-CoV-2 Mpro | ASN142A, HIS163A, GLN189A, GLU166A | Hydrogen bonding |

Estimation of Binding Affinities and Free Energies

A critical aspect of computational drug design is the accurate prediction of how tightly a ligand will bind to its target protein. nih.gov This is quantified by the binding affinity, often expressed as the binding free energy (ΔG). nih.govfrontiersin.org Various computational methods are employed to estimate these values, ranging from scoring functions in molecular docking programs to more rigorous but computationally intensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations. frontiersin.orgnih.gov

Molecular docking programs provide a "docking score," which is a rapid estimation of binding affinity. nih.gov For derivatives of this compound, these scores can vary significantly depending on the target protein and the specific substitutions on the molecule. For example, docking scores against SARS-CoV-2 main protease have been reported in the range of -7.683 to -7.951 kcal/mol for some chromone (B188151) derivatives. researchgate.net It's important to note that while useful for ranking potential binders, these scores are approximations. chemrxiv.org

More accurate estimations of binding free energy can be obtained through methods like MM/PBSA, which combines molecular mechanics energies with continuum solvation models. frontiersin.orgnih.gov For instance, the binding free energy of a phosphonic acid derivative with the ATPase domain of a heat shock protein was calculated to be -7.56 kcal/mol using MM/GBSA, a variant of MM/PBSA. nih.gov Alchemical free energy calculations, while the most computationally expensive, are considered the gold standard for predicting binding affinities. wustl.edu These methods have been shown to achieve high accuracy, with reported errors as low as 1 to 2 kcal/mol when compared to experimental values. nih.gov

| Compound Type | Protein Target | Method | Calculated Value (kcal/mol) |

|---|---|---|---|

| Chromone derivative | SARS-CoV-2 Mpro | Docking Score | -7.951 |

| Phosphonic acid derivative | HSP90 ATPase domain | MM/GBSA | -7.56 |

| Pyrazoles-carboxamide derivative | hCA I | Docking Score | -9.3 |

| Pyrazoles-carboxamide derivative | hCA II | Docking Score | -8.5 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for assessing the stability of a ligand-protein complex and understanding its dynamic behavior. semanticscholar.org

Evaluation of Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics in a more realistic, solvated environment. semanticscholar.org These simulations track the movements of atoms over time, providing insights into how the ligand and protein adapt to each other. nih.gov

MD simulations can also reveal the flexibility of different regions of the protein and the ligand. The root-mean-square fluctuation (RMSF) is a measure of the displacement of individual atoms or residues. Higher RMSF values indicate greater flexibility. These analyses can highlight which parts of the ligand-protein interface are more dynamic and which are more rigid, providing valuable information for understanding the binding event. Furthermore, the persistence of key interactions, such as hydrogen bonds, observed in the initial dock can be monitored throughout the MD trajectory to confirm their importance for complex stability.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods provide a deeper understanding of a molecule's reactivity and its potential for interaction.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound and related compounds can be investigated using quantum chemical methods like Density Functional Theory (DFT). nih.gov A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, making it more likely to participate in charge-transfer interactions within a biological system. nih.govnih.gov

For various hydrazone derivatives, the HOMO and LUMO energies have been calculated, and the distribution of these orbitals across the molecule has been visualized. researchgate.net Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. scispace.com This separation of the frontier orbitals is indicative of the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gaps for similar compounds can vary, but they provide a valuable theoretical measure of their relative reactivity. researchgate.net

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfonylhydrazone 1 | -5.3106 | - | 3.1353 |

| Sulfonylhydrazone 2 | - | - | 3.3199 |

| Sulfonylhydrazone 3 | - | - | 3.6921 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 |

Mapping of Molecular Electrostatic Potential (MEP)

No published studies were found that specifically detail the MEP analysis of this compound. This analysis would typically identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding its interaction with biological targets.

Determination of Global and Local Reactivity Parameters

A detailed study calculating the global and local reactivity parameters (such as HOMO-LUMO gap, hardness, softness, and Fukui functions) for this compound is not available.

Table 1: Calculated Global Reactivity Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis, which would provide insights into the hyperconjugative interactions and intramolecular charge transfer within this compound, has not been reported in the literature.

Cheminformatics and In Silico Screening

Pharmacophore Modeling and Virtual Ligand-Based Screening

There are no specific studies focused on developing a pharmacophore model for this compound or using it in virtual screening campaigns.

Computational Assessment of Drug-likeness

While the properties for a drug-likeness assessment can be predicted by various software, a formal, published study detailing these values for this compound is not available.

Table 2: Predicted Drug-likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | Data not available | < 500 g/mol |

| logP | Data not available | < 5 |

| Hydrogen Bond Donors | Data not available | < 5 |

Hirshfeld Surface Analysis for Intermolecular Bonding Interactions

A crystallographic study of this compound, which would be a prerequisite for Hirshfeld surface analysis to investigate intermolecular interactions, does not appear to have been published.

Future Research Directions and Therapeutic Potential

Development of Novel Methylsulfonylbenzohydrazide Analogues with Improved Selectivity and Efficacy

One significant area of investigation involves the synthesis of hydrazones incorporating a 4-methylsulfonylbenzene scaffold. A study detailed the synthesis of a series of 4-(Methylsulfonyl)-N'-(substituted-benzylidene)benzohydrazides. nih.gov These compounds were evaluated for their antitumor activity against a panel of 59 human cancer cell lines. nih.gov The research identified several derivatives with potent and selective activity. For instance, compounds with specific substitutions on the benzylidene ring demonstrated significant growth inhibition in various cancer cell lines, highlighting the potential of this scaffold in developing new anticancer agents. nih.gov

Another approach involves the creation of hybrid molecules. For example, researchers have synthesized 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazines, starting from 4-(methylsulfonyl)phenylacetohydrazide. nih.gov These compounds have been screened for their cytotoxic, antibacterial, and antifungal activities, with some derivatives showing promising biological activity. nih.gov

The synthesis of N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides represents another avenue of analogue development. These compounds have been evaluated for their inhibitory activities against enzymes like monoamine oxidases (MAOs) and β-secretase, which are implicated in neurodegenerative diseases. mdpi.com

| Compound | Mean Growth Inhibition (GI₅₀) in µM | Most Sensitive Cell Lines |

| Compound 20 | 0.26 | Leukemia, Non-Small Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer |

| Compound 16 | Not specified | Leukemia, Non-Small Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer |

| Compound 9 | Not specified | Leukemia, Non-Small Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer |

| Compound 6 | Not specified | Leukemia, Non-Small Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer |

Data sourced from a study on hydrazones incorporating a 4-methylsulfonylbenzene scaffold. nih.gov

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

A crucial aspect of future research is the identification and validation of new biological targets and pathways through which methylsulfonylbenzohydrazide and its analogues can exert their therapeutic effects. This exploration opens up possibilities for treating a wider range of diseases.

Recent studies have shown that derivatives of 4-(methylsulfonyl)benzohydrazide (B2403989) can act on multiple targets. For example, certain analogues have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.gov The same study also revealed that some compounds significantly inhibited Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in cancer therapy. nih.gov

The inhibitory potential of related sulfonylated acyl hydrazone derivatives against monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1) suggests a possible role in the treatment of neurological disorders like Alzheimer's and Parkinson's diseases. mdpi.com Furthermore, research on benzohydrazide (B10538) derivatives containing dihydropyrazoles has pointed towards EGFR kinase inhibition as a potential therapeutic strategy for cancer. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 9 | COX-2 | 2.97 |

| Compound 20 | COX-2 | 6.94 |

| Compound 16 | EGFR | 0.2 |

| Compound 20 | EGFR | 0.19 |

| Compound 16 | HER2 | 0.13 |

| Compound 20 | HER2 | 0.07 |

Data represents the half-maximal inhibitory concentration (IC₅₀) from a study on hydrazones with a 4-methylsulfonylbenzene scaffold. nih.gov

Rational Design Strategies for Lead Optimization and Hit-to-Lead Progression

Rational drug design plays a pivotal role in the journey from a promising "hit" compound to a viable "lead" candidate. This process involves using computational and experimental techniques to optimize the structure of a molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

For derivatives of methylsulfonylbenzohydrazide, hit-to-lead optimization is an active area of research. nih.gov The process typically begins with a high-throughput screening hit, which is then systematically modified. nih.gov For instance, in the development of phenylsulfonyl hydrazide derivatives as suppressors of prostaglandin (B15479496) E2 (PGE2) production, optimization led to a significant increase in potency. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features required for efficacy. nih.govnih.gov For example, studies on carbazole (B46965) sulfonamide derivatives have provided insights into the features necessary for potent anticancer activity. nih.gov Molecular docking studies are also employed to predict how these compounds bind to their target proteins, guiding the design of more effective inhibitors. nih.gov

The journey from a hit to a lead compound involves several stages of testing and refinement to ensure the final candidate has the desired therapeutic profile.

Repurposing of Methylsulfonylbenzohydrazide Derivatives for Emerging Infectious Diseases

Drug repurposing, the strategy of identifying new uses for existing or investigational drugs, offers a faster and more cost-effective approach to developing treatments for emerging infectious diseases. researchgate.net The broad-spectrum biological activities observed for benzohydrazide and sulfonamide derivatives make them attractive candidates for repurposing. mdpi.comresearchgate.net

While specific studies on the repurposing of 3-(methylsulfonyl)benzohydrazide for viral or bacterial infections are limited, the known antimicrobial properties of related compounds suggest this is a promising avenue for future research. nih.gov For instance, hydrazide-hydrazones have been reported to possess antibacterial and antifungal properties. mdpi.com

The development of broad-spectrum antiviral agents is a critical global health priority. researchgate.net Research into the antiviral potential of methylsulfonylbenzohydrazide derivatives could involve screening against a panel of viruses, particularly those responsible for emerging infectious diseases. The structural similarities to other known antiviral compounds could provide a starting point for such investigations. The general approach to repurposing involves screening compound libraries against new pathogens to identify potential therapeutic agents. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(Methylsulfonyl)benzohydrazide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves reacting sulfonyl chlorides with hydrazine hydrate. For example, 3,4-dimethoxybenzenesulfonohydrazide is prepared by adding sulfonyl chloride (4.24 mmol) to hydrazine hydrate (16.95 mmol) in chloroform, stirred at room temperature for 4 hours. Reaction completion is monitored via TLC (chloroform:methanol, 7:3), followed by extraction and drying over Na₂SO₄ . Intermediate validation includes FTIR for functional groups (e.g., NH stretching at ~3198 cm⁻¹) and ¹H/¹³C NMR to confirm hydrazide formation (δ ~10.72 ppm for NH protons) .

Q. How is purity assessed during the synthesis of benzohydrazide derivatives?

Methodological Answer: Purity is confirmed using TLC with solvent systems like dichloromethane or chloroform:methanol (7:3), visualized under UV light . For advanced validation, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is employed to match calculated and observed molecular ion peaks (e.g., [M+H]⁺ at 334.1553 for a benzohydrazide derivative) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrazide linkage (e.g., δ 8.09 ppm for pyridine protons, δ 157.16 ppm for carbonyl carbons) .

- FTIR : For identifying NH (3198 cm⁻¹), C=O (1596 cm⁻¹), and sulfonyl (1131 cm⁻¹) stretches .

- HRMS : To validate molecular formulae (e.g., C₁₅H₁₂Cl₂N₂O₄ with exact mass 354.0174) .

Advanced Research Questions

Q. How can solvent-free conditions improve the yield of Schiff base derivatives from this compound?

Methodological Answer: Solvent-free grinding of hydrazide intermediates with aldehydes in agate mortars (15–20 minutes at 25°C) minimizes side reactions and enhances yield. For example, substituted aldehydes (1 mmol) react with 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (1 mmol) to achieve >90% yield. This method avoids solvent impurities and reduces purification steps .

Q. How do structural modifications (e.g., sulfonyl or methoxy groups) influence biological activity in benzohydrazide derivatives?

Methodological Answer:

- Antibacterial Activity : Derivatives like (E)-4-((3-methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substituted benzylidene)benzohydrazides show enhanced activity against Gram-positive bacteria due to sulfonyl group electronegativity, which improves membrane penetration .

- Anticancer Potential : Substituents at the 3-methoxy or 4-chloro positions increase cytotoxicity by interacting with enzyme active sites (e.g., carbonic anhydrase IX), validated via docking studies .

Q. What strategies resolve contradictions in crystallographic data for sulfonyl-containing benzohydrazides?

Methodological Answer:

- Single-Crystal XRD : Resolve ambiguities in bond angles and torsional conformations. For example, crystal structures of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfonyl)acrylonitrile reveal aromatic ring rotations (64.22°) and planar acrylonitrile groups (deviation <0.003 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds at 2.317 Å) to explain packing anomalies .

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict ligand-metal binding preferences (e.g., affinity for Cu²⁺ or Fe³⁺) .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis?

Methodological Answer:

- HPLC-MS : Detect impurities at ppm levels using C18 columns and acetonitrile/water gradients.

- NMR Relaxation Measurements : Identify low-abundance conformers or tautomers (e.g., hydrazone vs. azo forms) that affect bioactivity .

Data Interpretation & Optimization

Q. How to troubleshoot low yields in reductive amination steps involving this compound?

Methodological Answer:

- Catalyst Screening : Test NaBH₄ vs. NaBH₃CN for selective reduction of imine intermediates .

- Reaction Monitoring : Use in-situ IR to track amine formation (disappearance of C=N stretch at ~1600 cm⁻¹) .

Q. What statistical methods validate the reproducibility of biological assays for benzohydrazide derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.